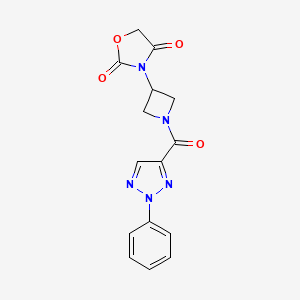

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,3-triazole ring, a carbonyl group, an azetidine ring, and an oxazolidine-2,4-dione group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1,2,3-triazole ring could be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The azetidine ring could be formed through a cyclization reaction . The oxazolidine-2,4-dione group could be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of several heterocyclic rings, including a 1,2,3-triazole ring, an azetidine ring, and an oxazolidine-2,4-dione ring . These rings are connected through a carbonyl group and a phenyl group .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the presence of its various functional groups. The 1,2,3-triazole ring is known to participate in a variety of reactions, including cycloadditions . The azetidine ring can undergo ring-opening reactions . The oxazolidine-2,4-dione group can participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and a phenyl group would likely make the compound relatively non-polar . The compound’s IR absorption spectra would be characterized by the presence of signals for C=O groups .Aplicaciones Científicas De Investigación

Drug Discovery

The unique structural features of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione make it an attractive candidate for drug development. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Some notable applications include:

- Anticonvulsant Properties : Certain derivatives of this compound have demonstrated anticonvulsant activity, making them relevant for treating epilepsy and related disorders .

- Antimicrobial Agents : Investigations into the antimicrobial potential of 1,2,3-triazole derivatives have revealed promising results. Compounds containing the triazole motif exhibit activity against bacteria, fungi, and viruses .

Click Chemistry and Bioconjugation

The 1,2,3-triazole motif is a key player in click chemistry—a powerful tool for bioconjugation and drug development. Here’s how this compound contributes:

- Click Chemistry : The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (commonly known as “click chemistry”) allows efficient synthesis of 1,2,3-triazoles. Researchers use this approach to create bioactive molecules and probe biological processes .

Fluorescent Imaging

Fluorescent probes based on 1,2,3-triazoles have been developed for cellular imaging and diagnostics. These probes selectively bind to specific targets, allowing visualization of biological processes.

Direcciones Futuras

Given the wide range of biological activities exhibited by compounds containing a 1,2,3-triazole ring, this compound could be of interest for further study in the field of medicinal chemistry . Future research could focus on exploring its potential biological activities and optimizing its synthesis .

Propiedades

IUPAC Name |

3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c21-13-9-24-15(23)19(13)11-7-18(8-11)14(22)12-6-16-20(17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLXJPGGWJGFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2792376.png)

![Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2792379.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2792380.png)

![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792386.png)

![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)

![1-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2792392.png)

![2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole](/img/structure/B2792393.png)

![2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2792397.png)